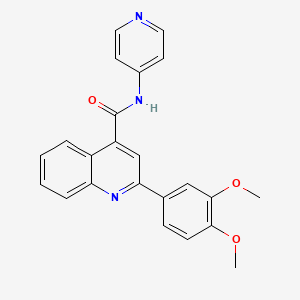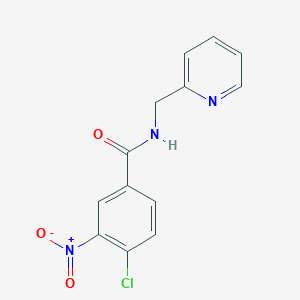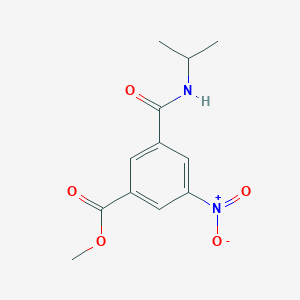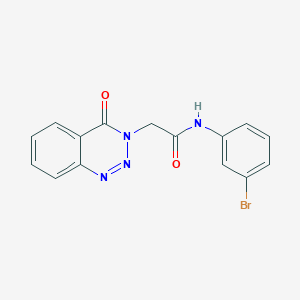![molecular formula C23H28ClNO6 B11022243 trans-4-[({2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11022243.png)
trans-4-[({2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-4-[({2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a chromenone core, a cyclohexane ring, and several functional groups, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-[({2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol and a β-keto ester, followed by cyclization.
Introduction of the Chlorine Atom: Chlorination of the chromenone core is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Propyl Group: The propyl group is introduced via alkylation using propyl halides in the presence of a base.
Formation of the Amide Linkage: The amide linkage is formed by reacting the chromenone derivative with an appropriate amine.
Cyclohexane Ring Functionalization: The cyclohexane ring is functionalized through a series of reactions, including hydrogenation and carboxylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale operations. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase reaction efficiency, and implementing purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group or the chromenone core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups in the chromenone core or the carboxylic acid group, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the chromenone core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Amines, thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromenone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving chromenone derivatives. Its structural features could help elucidate the mechanisms of enzyme catalysis and inhibition.
Medicine
Potential medicinal applications include its use as a lead compound for developing new drugs. The chromenone core is known for its biological activity, and modifications to this compound could yield new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, such as dyes, fragrances, or agrochemicals. Its unique structure allows for the creation of products with specific properties.
Mechanism of Action
The mechanism of action of trans-4-[({2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. The chromenone core can interact with active sites of enzymes, potentially inhibiting their activity. The compound’s functional groups may also participate in hydrogen bonding or hydrophobic interactions, stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycoumarin: A simpler chromenone derivative with anticoagulant properties.
Warfarin: A well-known anticoagulant that also contains a chromenone core.
Flavonoids: A class of compounds with a similar chromenone structure, known for their antioxidant activity.
Uniqueness
Trans-4-[({2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid is unique due to its combination of a chromenone core, a cyclohexane ring, and multiple functional groups. This structural complexity allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C23H28ClNO6 |
|---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
4-[[2-(6-chloro-2-oxo-4-propylchromen-7-yl)oxypropanoylamino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C23H28ClNO6/c1-3-4-16-9-21(26)31-19-11-20(18(24)10-17(16)19)30-13(2)22(27)25-12-14-5-7-15(8-6-14)23(28)29/h9-11,13-15H,3-8,12H2,1-2H3,(H,25,27)(H,28,29) |
InChI Key |
BXLNVDYRMWRFQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C)C(=O)NCC3CCC(CC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1H-benzimidazol-2-yl(phenyl)methyl]pyridine-3-carboxamide](/img/structure/B11022166.png)

![2-[(2-methylpropyl)amino]-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-4-carboxamide](/img/structure/B11022190.png)
![7-(Pyridin-3-yl)-2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11022192.png)

![Methyl 5-(2-methylpropyl)-2-{[(2-methyl-4-propyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11022205.png)
![2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B11022212.png)
![3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide](/img/structure/B11022225.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B11022226.png)

![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)propanamide](/img/structure/B11022229.png)

